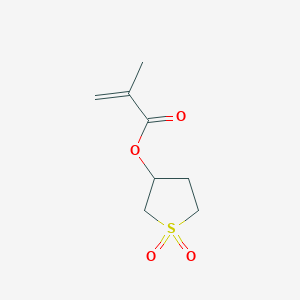
3-(Methacryloyloxy)sulfolane
Übersicht
Beschreibung
3-(Methacryloyloxy)sulfolane is an organic compound with the molecular formula C8H12O4S and a molecular weight of 204.24 g/mol . It is also known by other names such as tetrahydro-1,1-dioxido-3-thienyl 2-methyl-2-propenoate . This compound is characterized by the presence of a methacryloyloxy group attached to a sulfolane ring, making it a versatile molecule in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-(Methacryloyloxy)sulfolane can be synthesized through the reaction of methacrylic acid with 3-oxysulfolane . The reaction typically occurs at a temperature range of 60-70°C under low pressure, using a suitable solvent such as toluene . Another method involves the interaction of 3-oxysulfolane, obtained by the hydration of sulfalene-3, with methacrylic acid chloranhydride at a temperature of 44-48°C . This process includes holding the mixture for 2.5-3.5 hours and adding methacrylic acid chloranhydride over 40-60 minutes .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. The process ensures high purity and yield while minimizing the use of aggressive reagents . The final product is often crystallized from water or diethyl ester to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Methacryloyloxy)sulfolane undergoes various chemical reactions, including:
Polymerization: It can polymerize under the influence of initiators such as peroxides or azo compounds.
Substitution Reactions: The methacryloyloxy group can participate in substitution reactions with nucleophiles.
Addition Reactions: The double bond in the methacryloyloxy group can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Substitution: Nucleophiles such as amines or thiols can react with the methacryloyloxy group.
Addition: Electrophiles like halogens or hydrogen halides can add across the double bond.
Major Products
Polymers: The polymerization of this compound results in high-molecular-weight polymers.
Substituted Products: Substitution reactions yield various substituted sulfolane derivatives.
Addition Products: Addition reactions produce halogenated or hydrogenated sulfolane derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Methacryloyloxy)sulfolane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(Methacryloyloxy)sulfolane involves its ability to undergo polymerization and form cross-linked networks. The methacryloyloxy group facilitates the formation of covalent bonds with other monomers, leading to the creation of high-strength polymers . In biological systems, its derivatives can interact with cellular components, enhancing drug delivery and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Methacryloyloxy)propyltrimethoxysilane: Similar in structure but contains a silane group instead of a sulfolane ring.
2-(Methacryloyloxy)ethyltrimethylammonium chloride: Contains a quaternary ammonium group, making it more hydrophilic.
Methacryloyloxyethyl phosphate: Contains a phosphate group, providing different reactivity and solubility properties.
Uniqueness
3-(Methacryloyloxy)sulfolane is unique due to its sulfolane ring, which imparts distinct chemical and physical properties. The sulfolane ring enhances the compound’s stability and solubility in various solvents, making it suitable for diverse applications .
Eigenschaften
IUPAC Name |
(1,1-dioxothiolan-3-yl) 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4S/c1-6(2)8(9)12-7-3-4-13(10,11)5-7/h7H,1,3-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBIKMPYCJHYMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1CCS(=O)(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405149 | |
| Record name | ST4136045 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52298-80-3 | |
| Record name | ST4136045 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















